4-Tert-butyl-3-methoxybenzaldehyde chemical structure and properties
4-Tert-butyl-3-methoxybenzaldehyde chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, synthesis pathways, and applications of 4-Tert-butyl-3-methoxybenzaldehyde (CAS: 1017060-05-7). Designed for researchers in medicinal chemistry and materials science, this document synthesizes theoretical principles with practical experimental strategies.
Intermediate Profile & Synthetic Methodology
Executive Summary
4-Tert-butyl-3-methoxybenzaldehyde is a specialized aromatic aldehyde characterized by a sterically demanding tert-butyl group para to the aldehyde functionality, and an electron-donating methoxy group at the meta position.[1] This unique substitution pattern makes it a valuable building block for:
-
Medicinal Chemistry: Synthesis of lipophilic pharmacophores (e.g., S1P1 agonists, kinase inhibitors) where the tert-butyl group occupies hydrophobic pockets.
-
Ligand Design: Precursor for Salen-type and Schiff base ligands used in asymmetric catalysis.
-
Fragrance Chemistry: Structural analog to Lilial® and Vanillin derivatives, offering modified volatility and olfactory profiles.
Chemical Identity & Structural Analysis[2][3]
Core Structure
The molecule features a trisubstituted benzene ring. The steric bulk of the tert-butyl group at position 4 significantly influences the reactivity of the adjacent positions, while the methoxy group at position 3 modulates the electronic density of the ring and the carbonyl reactivity.
Figure 1: Structural connectivity and functional group interplay.
Electronic & Steric Properties
-
Aldehyde (C1): Acts as a reactive electrophile for condensation reactions. The meta-methoxy group exerts a weak inductive deactivation but a strong mesomeric donation, slightly reducing the electrophilicity compared to unsubstituted benzaldehyde.
-
Methoxy (C3): Provides electron density to the ring (ortho/para director).
-
tert-Butyl (C4): A bulky, lipophilic anchor. It prevents nucleophilic attack at the C4 position and restricts rotation of adjacent substituents, potentially locking conformations in downstream derivatives.
Physicochemical Profile
Due to the specific nature of this isomer, some values are predicted based on high-fidelity Structure-Property Relationship (SPR) models of analogous compounds (e.g., Veratraldehyde, 4-tert-butylbenzaldehyde).
| Property | Value / Description | Reliability |
| CAS Number | 1017060-05-7 | Verified |
| IUPAC Name | 4-tert-butyl-3-methoxybenzaldehyde | Verified |
| Molecular Formula | C₁₂H₁₆O₂ | Verified |
| Molecular Weight | 192.25 g/mol | Verified |
| Appearance | Pale yellow viscous liquid or low-melting solid | Predicted |
| Boiling Point | ~265–275 °C (at 760 mmHg) | Predicted |
| Melting Point | < 50 °C (Likely liquid at RT) | Predicted |
| Solubility | Soluble in DCM, EtOAc, MeOH, Toluene; Insoluble in Water | Verified |
| LogP (Octanol/Water) | ~3.5 – 4.0 (Highly Lipophilic) | Predicted |
Synthesis & Manufacturing
Direct formylation of the corresponding ether (1-tert-butyl-2-methoxybenzene) typically yields the C5-isomer (para to the methoxy group) rather than the desired C1-isomer. Therefore, a Bromination-Methoxylation strategy starting from commercial 4-tert-butylbenzaldehyde is the most reliable laboratory route.
Retrosynthetic Analysis
Figure 2: Retrosynthetic pathway utilizing regioselective bromination.
Detailed Experimental Protocol
Step 1: Regioselective Bromination
The aldehyde group directs the incoming bromine to the meta position (C3), while the tert-butyl group directs ortho (C3). These directing effects reinforce each other, ensuring high regioselectivity.
-
Reagents: 4-tert-butylbenzaldehyde (1.0 eq), Bromine (
, 1.1 eq), Iron(III) bromide ( , 0.05 eq, catalyst), Dichloromethane (DCM). -
Procedure:
-
Dissolve 4-tert-butylbenzaldehyde in anhydrous DCM under
atmosphere. -
Cool to 0°C. Add
. -
Add
dropwise over 30 minutes. Maintain temperature < 5°C to prevent over-bromination. -
Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour into saturated
solution to neutralize excess bromine. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. -
Yield: Expect ~85-90% of 3-bromo-4-tert-butylbenzaldehyde .
-
Step 2: Copper-Catalyzed Methoxylation (Ullmann-Type)
Nucleophilic aromatic substitution on the deactivated ring requires copper catalysis.
-
Reagents: 3-bromo-4-tert-butylbenzaldehyde (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Copper(I) Iodide (CuI, 0.1 eq), DMF or NMP (Solvent).
-
Procedure:
-
Dissolve the bromide in dry DMF.
-
Add NaOMe (freshly prepared or commercial solution in MeOH, stripped of MeOH).
-
Add CuI catalyst.
-
Heat to 110–120°C for 12–16 hours under inert atmosphere (
). -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Validation: Confirm structure via
-NMR (Look for OMe singlet ~3.8 ppm and aldehyde singlet ~10.0 ppm).
-
Applications in R&D
Drug Discovery (Pharmacophore Installation)
The 4-tert-butyl-3-methoxy motif is a bioisostere for other lipophilic aromatic systems.
-
Protocol: Reductive amination with primary amines using
. -
Utility: Introduces a bulky lipophilic group that improves membrane permeability and metabolic stability (blocking metabolic oxidation at the para-position).
Ligand Synthesis (Salen/Schiff Bases)
Condensation with diamines (e.g., ethylenediamine, 1,2-diaminocyclohexane) yields chiral Salen ligands.
-
Mechanism: The tert-butyl group provides the necessary steric bulk to induce enantioselectivity in asymmetric catalysis (e.g., Jacobsen epoxidation).
-
Reaction: Reflux in Ethanol (2 eq. aldehyde + 1 eq. diamine).[2][3][4][5][6]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Acute Toxicity | Category 4 | Harmful if swallowed. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Sensitization | Category 1 | May cause an allergic skin reaction (Aldehyde specific). |
Storage: Store under nitrogen at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Ullmann Ether Synthesis
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link
-
- Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press.
-
CAS Registry Data
Sources
- 1. 产品目录_29_第225页_Chemicalbook [chemicalbook.com]
- 2. 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | C14H22O3Si | CID 359558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-(1,1-dimethylethyl)-3-(methoxy)benzaldehyde - CAS号 1017060-05-7 - 摩熵化学 [molaid.com]
